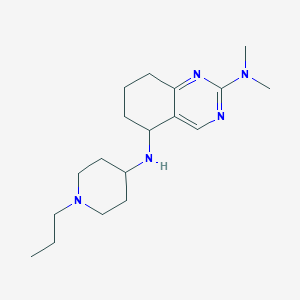![molecular formula C16H29N3O2 B6033899 3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)
3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MP-10 and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol has a range of biochemical and physiological effects. These include increasing the levels of certain neurotransmitters in the brain, reducing inflammation, and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it may not be suitable for all types of experiments and may have different effects in different animal models.
Future Directions
There are many potential future directions for research on 3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol. One area of interest is its potential as an antidepressant and its effects on mood and behavior. Other areas of research could focus on its potential as a treatment for other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies could investigate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(chloromethyl)-1-methylpiperidine hydrochloride in the presence of a base. The resulting intermediate is then treated with butyllithium and methyl iodide to produce the final product.
Scientific Research Applications
3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol has been studied for its potential therapeutic applications in a variety of areas. One area of research has focused on its potential as an antidepressant. Studies have shown that this compound has antidepressant-like effects in animal models and may be effective in treating depression in humans.
properties
IUPAC Name |
3-methyl-1-[1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-4-5-15-17-16(21-18-15)11-19-8-6-13(7-9-19)14(20)10-12(2)3/h12-14,20H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKRELJXCGSLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCC(CC2)C(CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6033855.png)
![N-(3-methoxypropyl)-5-[1-(5-pyrimidinylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6033860.png)
![(4-chlorophenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6033863.png)
![2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
![6-amino-2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B6033878.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6033889.png)